molecular formula C9H9BFO2 B575151 2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE CAS No. 173341-99-6

2-(4-FLUOROPHENYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE

Cat. No.: B575151
CAS No.: 173341-99-6
M. Wt: 178.977
InChI Key: KYAYCMVTVZDOFB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a boron atom bonded to a dioxaborinate ring, which is further substituted with a 4-fluorophenyl group and three methyl groups. The presence of the fluorophenyl group imparts distinct electronic characteristics to the molecule, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate typically involves the reaction of 4-fluorophenylboronic acid with a suitable dioxaborinate precursor under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate exerts its effects involves the interaction of the boron center with various molecular targets. In catalytic processes, the boron atom can coordinate with transition metals, facilitating the formation of new chemical bonds. The fluorophenyl group enhances the compound’s reactivity by stabilizing intermediates through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluorine and dioxaborinate moieties, resulting in different reactivity and applications.

    4-Fluorophenylboronic acid: Similar electronic properties but lacks the dioxaborinate ring, affecting its stability and reactivity.

    Trimethylborate: Contains the boron and methyl groups but lacks the fluorophenyl group, leading to different chemical behavior.

Uniqueness

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinate is unique due to the combination of the fluorophenyl group and the dioxaborinate ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.

Properties

CAS No.

173341-99-6

Molecular Formula

C9H9BFO2

Molecular Weight

178.977

IUPAC Name

5-(4-fluorophenyl)-1,3,2$l^{2}

InChI

InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2

InChI Key

KYAYCMVTVZDOFB-UHFFFAOYSA-N

SMILES

[B]1OCC(CO1)C2=CC=C(C=C2)F

Origin of Product

United States

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